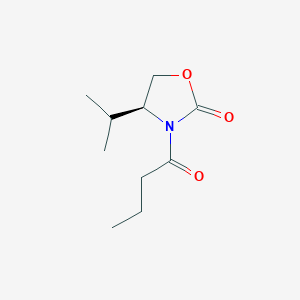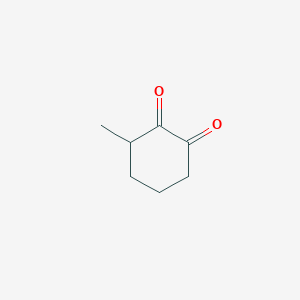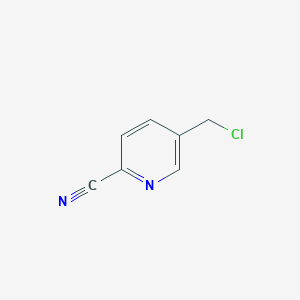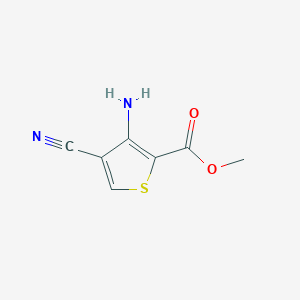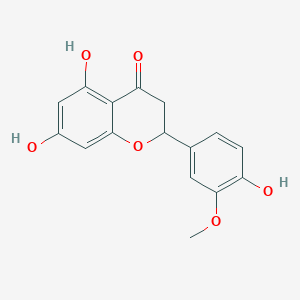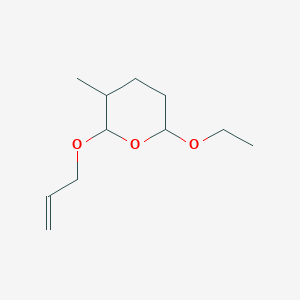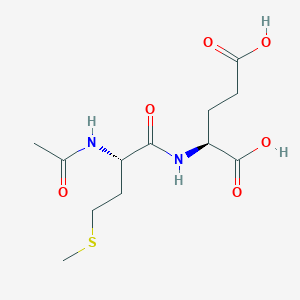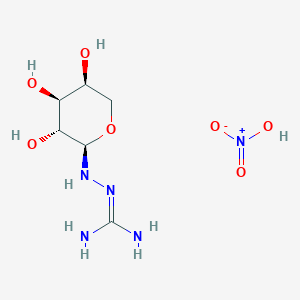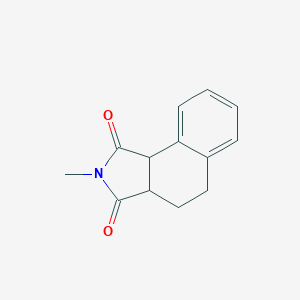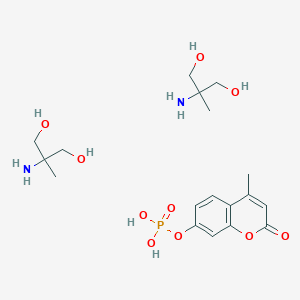
4-Tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Tert-butylphenol; ethane-1,2-diol; 2-hydroxyacetic acid are three important compounds in the field of chemistry and biochemistry. These compounds have been extensively studied for their synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions.
Scientific Research Applications
Photocatalytic Water Treatment
4-Tert-butylphenol: is used in the degradation and mineralization of pollutants in water. Using Fe-doped TiO2 catalysts under UV light irradiation, it has shown high efficiency in removing total organic carbon from water . This application is crucial for sustainable development and well-being, as it addresses the treatment of wastewaters containing toxic substances harmful to plants, animals, and humans.
Antioxidant and Stabilizing Agent
The compound exhibits antioxidant properties, effectively suppressing oxidation and preventing material degradation. It’s particularly valuable in enhancing the durability and endurance of plastics, rubber, and polymers . This makes it an essential component in the manufacturing of products that require long-term stability against environmental factors.
Antifungal and Anticancer Activities
Extracted from Plumbago zeylanica , a variant of this compound, 2,4-Ditert butyl phenol , has demonstrated significant antifungal and anticancer activities. It has been effective against Botrytis cinerea in agar plate assays and shown cytotoxic activity against MCF-7 cells, a breast carcinoma cell line . This suggests potential applications in developing novel therapeutic agents for cancer treatment.
Endocrine Disrupting Compound Research
As an endocrine-disrupting compound (EDC), 4-Tert-butylphenol is of interest in research related to water quality and health. EDCs can affect the endocrine system even at low concentrations, making the study of such compounds vital for understanding their impact on human health and the environment .
Bioactive Compound Isolation
The isolation and purification of bioactive compounds like 2,4-Ditert butyl phenol are critical for pharmaceutical applications. Its ability to neutralize free radicals and reduce reactive oxygen species production is leveraged in the synthesis of drugs and therapeutic treatments .
Olfactory Receptor Studies
2,4-Di-tert-butylphenol: plays a role in stimulating the odorant sensing system of insects. Research into this compound’s interaction with olfactory receptors contributes to a better understanding of cellular signaling processes and the development of new methods for pest control .
properties
IUPAC Name |
4-tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O.C2H4O3.C2H6O2/c1-10(2,3)8-4-6-9(11)7-5-8;3-1-2(4)5;3-1-2-4/h4-7,11H,1-3H3;3H,1H2,(H,4,5);3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGSUPHYBVNDLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)O.C(CO)O.C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583772 |
Source


|
| Record name | 4-tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid | |
CAS RN |
104909-82-2 |
Source


|
| Record name | 4-tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycolic acid ethoxylate 4-tert-butylphenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

